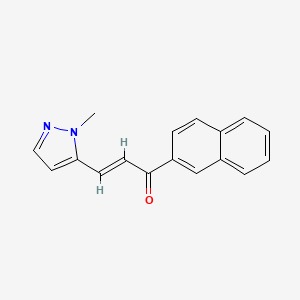
3-(1-methyl-1H-pyrazol-5-yl)-1-(2-naphthyl)-2-propen-1-one
Vue d'ensemble
Description
3-(1-methyl-1H-pyrazol-5-yl)-1-(2-naphthyl)-2-propen-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are natural compounds that are found in various plants and have been known to possess a wide range of biological activities. The compound 3-(1-methyl-1H-pyrazol-5-yl)-1-(2-naphthyl)-2-propen-1-one has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)-1-(2-naphthyl)-2-propen-1-one is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The compound 3-(1-methyl-1H-pyrazol-5-yl)-1-(2-naphthyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. Studies have shown that the compound has potent antioxidant activity, which makes it useful in the treatment of oxidative stress-related diseases. The compound has also been shown to possess anti-inflammatory activity, which makes it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 3-(1-methyl-1H-pyrazol-5-yl)-1-(2-naphthyl)-2-propen-1-one has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, which makes it readily available for research purposes. Another advantage is that the compound has potent anti-cancer activity, which makes it useful in cancer research. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in research.
Orientations Futures
There are several future directions for the research on 3-(1-methyl-1H-pyrazol-5-yl)-1-(2-naphthyl)-2-propen-1-one. One of the areas that need further research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area that needs further research is the elucidation of the mechanism of action of the compound. This will help in the optimization of its use in cancer research. Additionally, further research is needed to explore the potential applications of the compound in other fields such as neurodegenerative diseases and cardiovascular diseases.
Applications De Recherche Scientifique
The compound 3-(1-methyl-1H-pyrazol-5-yl)-1-(2-naphthyl)-2-propen-1-one has been the subject of scientific research due to its potential applications in various fields. One of the areas where this compound has been extensively studied is in the field of cancer research. Studies have shown that the compound has potent anti-cancer activity against various cancer cell lines.
Propriétés
IUPAC Name |
(E)-3-(2-methylpyrazol-3-yl)-1-naphthalen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-19-16(10-11-18-19)8-9-17(20)15-7-6-13-4-2-3-5-14(13)12-15/h2-12H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYKXXVOCFGNQB-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=CC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4365825.png)
![7-[(2-fluorobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4365838.png)
![7-[(4-cyanobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4365843.png)
![3-[(acetyloxy)methyl]-7-[(4-cyanobenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4365846.png)
![7-[(2-methylbenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4365849.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365857.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4365859.png)
![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4365862.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365864.png)
![N-(2-methoxyphenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365865.png)
![methyl {[4-(2-naphthyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4365867.png)
![2-(2-chlorophenyl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4365874.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4365877.png)
![2-(2-hydroxyphenyl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4365880.png)